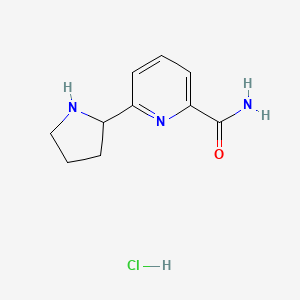

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride

Overview

Description

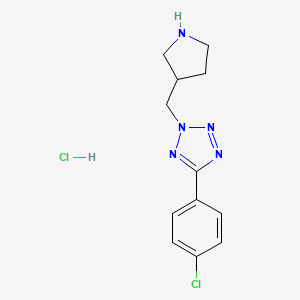

“6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .Scientific Research Applications

Drug Discovery and Development

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride may serve as a scaffold for novel drug compounds due to its pyrrolidine structure. Pyrrolidine rings are known to be beneficial for the activity of certain pharmaceuticals, such as inverse agonists for nuclear hormone receptors involved in autoimmune diseases .

Catalysis in Chemical Synthesis

This compound could potentially act as a catalyst in multi-component chemical reactions, facilitating the synthesis of complex molecules like pyrazolo[3,4-b]quinolinones, which are valuable in various chemical industries .

Pharmacokinetics and Drug Specificity Improvement

In the realm of preclinical evaluation, derivatives of pyrrolidine may be investigated for their pharmacokinetic properties and specificity towards certain targets like fibroblast activation protein inhibitors (FAPIs), which are significant in cancer diagnostics and therapy .

Synthesis of Pyrrolidine Derivatives

The compound might be used as a precursor or intermediate in the synthesis of other pyrrolidine derivatives, which have applications ranging from pharmaceuticals to materials science .

5. Research on Nuclear Hormone Receptor Modulators Given its structural similarity to compounds that interact with nuclear hormone receptors, this compound could be used in research aimed at understanding and modulating these receptors, which play crucial roles in various physiological processes .

Green Chemistry Applications

The pyridine moiety within the compound suggests potential use in green chemistry applications, where it could serve as an environmentally friendly catalyst or reagent in organic synthesis processes .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi … Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R … Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

It is known that compounds with a pyrrolidine ring can influence biological activity and have an impact on various biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, which could be influenced by environmental factors .

properties

IUPAC Name |

6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNFSMURVCMEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

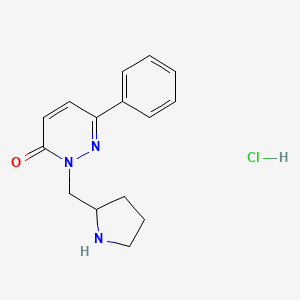

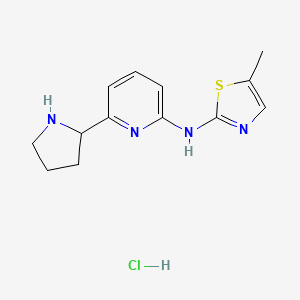

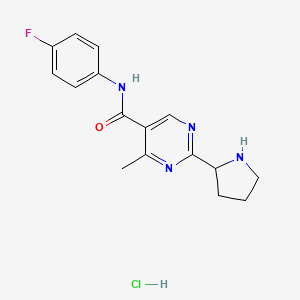

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)

![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)